Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Overview
Description
“Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate” is a derivative of Quinine, which is the primary alkaloid of various species of Cinchona . It is an optical isomer of Quinidine .
Synthesis Analysis
The synthesis of “this compound” involves heating tert-Butyl (3S,42?)-4- (benzylarnino)-3 -fluoropiperidine- 1 -carboxylate (Intermediate 28; 711 mg), ammonium formate (582 mg), and 10% Pd/C (200 mg) in MeOH (10 ml) to 50 °C for 1 h .Molecular Structure Analysis
The molecular formula of “this compound” is C10H19FN2O2 . The average mass is 218.268 Da and the monoisotopic mass is 218.143051 Da .Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3 . The boiling point is 285.6±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol . The flash point is 126.5±27.3 °C . The index of refraction is 1.481 . The molar refractivity is 55.7±0.4 cm3 .Scientific Research Applications
Antibacterial Agents Development
The synthesis and evaluation of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids have demonstrated significant antibacterial activities. Compounds derived from similar tert-butyl fluorinated structures have shown potency both in vitro and in vivo, leading to the selection of specific compounds for clinical evaluation due to their favorable microbiological activity, low toxicity, and pharmacokinetic profile (Bouzard et al., 1989).
Fluorous Synthesis
Fluorous derivatives of tert-butyl alcohol, akin to tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, have been employed as reagents for the protection of carboxylic acids in fluorous synthesis. This application leverages the compound's ability to protect and immobilize medium-size nonpolar carboxylic acids in a fluorous phase, showcasing its utility in enhancing synthetic efficiency and selectivity in organic synthesis (Pardo et al., 2001).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, related structurally to this compound, serve as versatile intermediates in the asymmetric synthesis of amines. These compounds facilitate the synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, and α-trifluoromethyl amines, showcasing the compound's role in enabling stereoselective organic transformations (Ellman et al., 2002).
Novel Fluorinating Agents
This compound and its analogs have contributed to the discovery of novel fluorinating agents with high thermal stability and resistance to aqueous hydrolysis. These agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have demonstrated diverse fluorination capabilities, including the conversion of alcohols, aldehydes, and ketones to their fluorinated counterparts with high yields and selectivity (Umemoto et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is a reactant in the preparation of pharmaceutical compounds which are antagonists of CGRP (Calcitonin gene-related peptide) receptors . CGRP receptors play a crucial role in the transmission of pain signals in the nervous system and are therefore a target for the treatment of conditions such as migraines .
Properties
IUPAC Name |
tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJEFDRBTZVEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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